molecular formula C26H26N2O4S B6586964 N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251648-84-6

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Numéro de catalogue: B6586964
Numéro CAS: 1251648-84-6
Poids moléculaire: 462.6 g/mol
Clé InChI: ZVCJJFREMSEFEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-methoxyphenyl group, a methyl group at the para position, and a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl moiety. This compound’s structural complexity arises from its sulfonamide backbone, methoxy and methyl substituents, and the oxazole heterocycle, which may confer unique physicochemical and biological properties.

Propriétés

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-12-14-22(15-13-18)33(29,30)28(24-10-5-6-11-25(24)31-4)17-23-20(3)32-26(27-23)21-9-7-8-19(2)16-21/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJJFREMSEFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the oxazole ring and methoxyphenyl substituents may contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties.
  • Anticancer Properties : The oxazole moiety is frequently associated with anticancer activity, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial effects. For example, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against various bacterial strains .

Microbial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Candida albicans16.69

Anticancer Activity

A study focusing on oxazole derivatives reported that certain analogs exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency in inducing apoptosis . The structure-activity relationship (SAR) analysis highlights that modifications to the phenyl rings can enhance anticancer activity.

Compound Cell Line IC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.3

Case Studies

  • Case Study on Antibacterial Activity : A series of sulfonamide derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the phenyl ring significantly enhanced antimicrobial efficacy .
  • Case Study on Anticancer Properties : In vitro studies demonstrated that certain derivatives of this compound induced apoptosis in human cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Structural Insights from Crystallography

The oxazole ring’s planarity may facilitate stacking interactions, as seen in oxadiazole-containing analogs .

Méthodes De Préparation

Alkylation Efficiency

The low yield (41%) in Step 4 stems from the sulfonamide’s poor nucleophilicity. Screening bases (e.g., Cs₂CO₃) and solvents (e.g., DMSO) may improve deprotonation and reaction kinetics.

Oxazole Stability

The oxazole ring is sensitive to acidic conditions. Neutral workup protocols (e.g., sodium acetate in result) prevent decomposition during extraction.

Spectroscopic Validation

Infrared Spectroscopy

  • Sulfonamide S=O Stretch : 1343 cm⁻¹.

  • Oxazole C=N Stretch : 1642 cm⁻¹.

Mass Spectrometry

  • Exact Mass : 497.15 g/mol (calc. 497.17) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this sulfonamide-oxazole hybrid compound?

Methodological Answer:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for oxazole ring formation) and pH (neutral to slightly acidic) to minimize side reactions. Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (≥95%) .
  • Yield Optimization : Pre-activate sulfonamide intermediates with bases like triethylamine to enhance reactivity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions on the oxazole and sulfonamide moieties. Compare spectral data with similar compounds (e.g., N-{[5-methyl-2-phenyl-1,3-oxazol-4-yl]methyl} derivatives) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with structurally related sulfonamides to identify activity trends .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Assay Validation : Replicate experiments in triplicate under standardized conditions (e.g., pH, temperature, cell passage number).
  • Mechanistic Probes : Use fluorescent probes (e.g., Annexin V for apoptosis) to differentiate between cytotoxic and cytostatic effects .
  • Solubility Checks : Confirm compound stability in assay media via LC-MS to rule out aggregation or degradation .

Q. What strategies can elucidate the reaction mechanism of sulfonamide-oxazole bond formation?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress using in situ 1H^1H-NMR to identify rate-limiting steps (e.g., nucleophilic substitution at the oxazole methyl group) .
  • Isotopic Labeling : Introduce 18O^{18}O or 15N^{15}N isotopes to track oxygen/nitrogen migration during cyclization .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl or methyloxazole groups. Compare bioactivity to identify critical pharmacophores .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .

Q. What methods ensure the compound’s stability during long-term storage for pharmacological studies?

Methodological Answer:

  • Storage Conditions : Store at −20°C in anhydrous DMSO under argon. Avoid freeze-thaw cycles.
  • Stability Monitoring : Use TGA (thermogravimetric analysis) to assess thermal decomposition and DSC (differential scanning calorimetry) to detect polymorphic transitions .

Q. How can regioselectivity challenges in oxazole functionalization be overcome?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the oxazole 2-position to steer electrophilic substitution to the 5-methyl group .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for selective coupling at the oxazole’s methyl position .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.